Product packaging for snake venom protein C activator(Cat. No.:CAS No. 103469-93-8)

snake venom protein C activator

Cat. No.: B1167462
CAS No.: 103469-93-8
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Description

Snake venom protein C activator is a serine proteinase isolated from viperid venoms, notably from the Agkistrodon contortrix contortrix (Southern copperhead snake) species . This reagent specifically converts the vitamin K-dependent plasma zymogen protein C into activated protein C (APC) through cleavage of its heavy chain, initiating its natural anticoagulant function . Unlike the physiological thrombin-thrombomodulin complex, this activator operates in a thrombomodulin-independent manner, providing a direct and simplified mechanism for protein C activation in experimental settings . The primary research application of this activator is in haemostasis and thrombosis research, particularly for studying the protein C pathway, which is a critical physiological barrier against thrombosis . It serves as a key diagnostic tool in coagulation laboratories for determining disorders in the protein C system using chromogenic or coagulation-based assays . The well-characterized activator Protac® exemplifies its utility in functional assays to quantify protein C levels and identify deficiencies . Emerging research indicates potential therapeutic investigative applications. A 2025 study suggested that a snake venom-derived protein C activator can protect human umbilical vein endothelial cells against hypoxia-reoxygenation injury by suppressing ROS via upregulation of HIF-1α and BNIP3, indicating a potential role in mitigating oxidative stress in vascular pathologies . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

103469-93-8

Molecular Formula

C18H18N2O2

Synonyms

snake venom protein C activator

Origin of Product

United States

Molecular Architecture and Structural Biology

Primary Sequence Analysis and Amino Acid Conservation

The protein C activator from Agkistrodon contortrix contortrix is a single-chain polypeptide composed of 231 amino acids. The calculated molecular weight of the polypeptide portion is approximately 25,095 Daltons. However, due to post-translational modifications, particularly glycosylation, the apparent molecular weight as determined by SDS-PAGE is higher, ranging from 36,000 to 42,000 Daltons.

Sequence analysis reveals that the protein C activator belongs to the snake venom serine protease (SVSP) family. It exhibits significant primary structure homology with other SVSPs. For instance, the amino acid sequence of the A. contortrix contortrix activator shares high identity with other venom proteases such as batroxobin (73% identity), flavoxobin (68% identity), and the factor V activator from Russell's viper venom (55% identity). Strong sequence homology has also been noted with the protein C activators found in the venoms of related species like Agkistrodon bilineatus and Agkistrodon blomhoffii. This high degree of conservation among SVSPs points to a common evolutionary origin and a shared structural framework essential for their function.

Interactive Table: Homology of A. contortrix contortrix Protein C Activator with other SVSPs
Compared ProteinVenom SourceSequence Identity (%)
BatroxobinBothrops atrox73
FlavoxobinTrimeresurus flavoviridis68
Factor V ActivatorDaboia russelii55
Protein C ActivatorAgkistrodon bilineatusHigh
Protein C ActivatorAgkistrodon blomhoffiiHigh

Identification and Characterization of Catalytic Triad (B1167595) Residues

As a member of the serine protease family, the snake venom protein C activator possesses a characteristic catalytic triad of amino acid residues essential for its enzymatic activity. By analogy to the well-studied chymotrypsin (B1334515) family of serine proteases, the catalytic triad in the protein C activator from A. contortrix contortrix has been identified. The residues comprising this charge-relay system are:

Histidine-40 (His-40)

Aspartate-85 (Asp-85)

Serine-177 (Ser-177)

These specific residues are located in the active site of the enzyme and work in concert to hydrolyze the specific peptide bond in protein C, leading to its activation. The identification of this triad is supported by sequence alignments with other serine proteases and confirmed by crystallographic studies of the enzyme. The spatial arrangement of these three residues is strictly conserved, forming the core of the enzyme's catalytic machinery.

Post-Translational Modification Analysis

Post-translational modifications (PTMs) are critical for the proper structure and function of many proteins, and the this compound is no exception. The most significant PTM identified for this enzyme is glycosylation.

The protein C activator from A. contortrix contortrix is a glycoprotein (B1211001), with a substantial portion of its molecular mass (approximately 20%) attributed to carbohydrates. Analysis of its primary sequence has identified three potential N-linked glycosylation sites at the asparagine (Asn) residues located at positions 21, 78, and 129.

The determination of these glycosylation sites typically involves a combination of techniques. Initially, sequence analysis against the consensus sequence for N-glycosylation (Asn-X-Ser/Thr, where X is any amino acid except proline) suggests potential sites. These predictions are then confirmed experimentally using methods such as mass spectrometry. In this approach, the protein is enzymatically digested into smaller peptides, and the masses of these peptides are measured. Glycosylated peptides will have a higher mass corresponding to the attached carbohydrate moieties. Tandem mass spectrometry (MS/MS) can then be used to pinpoint the exact site of glycan attachment. Crystallographic studies have further visualized the strategic positioning of these three carbohydrate moieties around the catalytic site, suggesting their importance in substrate recognition and binding.

While glycosylation is the most prominent and well-characterized post-translational modification for the this compound, other PTMs common to venom proteins can include pyroglutamic acid formation at the N-terminus or specific proteolytic cleavages. However, based on current research, extensive modifications other than glycosylation have not been reported as a major feature of this specific enzyme. The focus of structural and functional studies has remained on the significant impact of its carbohydrate components.

Domain Organization and Functional Modules

The this compound is a modular protein with a domain organization characteristic of the Peptidase S1 family, also known as the chymotrypsin family of serine proteases. Its structure is built upon a conserved scaffold found in many digestive and regulatory proteases.

The core of the protein is composed of two beta-barrel domains, which are folded together to form the active site cleft. This catalytic domain houses the His-40, Asp-85, and Ser-177 triad. In addition to this conserved catalytic core, snake venom serine proteases like the protein C activator possess unique structural loops and an extended C-terminal extension that are not typically found in their mammalian counterparts. This C-terminal extension, stabilized by a disulfide bond, contributes to the enzyme's high stability and may be involved in allosteric regulation of its activity. The crystal structure reveals a positively charged belt surrounding the catalytic site, which, along with the carbohydrate moieties, is believed to be pivotal for the specific recognition and thrombomodulin-independent activation of protein C.


Serine Protease Domain Architecture

At the heart of every this compound is a serine protease domain, a structural and functional hallmark of this enzyme class. These domains are responsible for the catalytic activity of the protein, specifically the cleavage and activation of Protein C.

Research has revealed that snake venom protein C activators are typically single-chain glycoproteins. nih.gov Their serine protease domain conforms to the chymotrypsin-like fold, characterized by two β-barrel domains. nih.gov A critical feature of this domain is the catalytic triad, a constellation of three amino acid residues that work in concert to hydrolyze peptide bonds. In the protein C activator from the Southern Copperhead snake (Agkistrodon contortrix contortrix), these residues have been identified as Histidine-40 (His-40), Aspartate-85 (Asp-85), and Serine-177 (Ser-177). scispace.com This arrangement is analogous to the conserved catalytic triad of His-57, Asp-102, and Ser-195 found in the archetypal serine protease, chymotrypsin. nih.gov

The specificity of these enzymes for Protein C is remarkable. Unlike the physiological activator of Protein C, thrombin, which requires a cofactor called thrombomodulin, snake venom protein C activators can directly activate Protein C. nih.govresearchgate.net This independence from cofactors is a key feature that distinguishes them and makes them valuable tools in diagnostics. nih.gov The region surrounding the active site, often referred to as a "positively charged belt," is thought to play a pivotal role in the specific recognition and binding of the negatively charged Protein C substrate.

Non-Catalytic Domains and Their Putative Contribution to Activity

A significant non-catalytic feature is the presence of an extended C-terminal domain. This extension is stabilized by a disulfide bridge and is believed to be important for maintaining the structural integrity of the enzyme. Furthermore, this C-terminal region is implicated in allosteric regulation, suggesting it can modulate the enzyme's activity in response to the binding of molecules at a site other than the active site.

Enzymatic Mechanism of Protein C Activation

Detailed Proteolytic Specificity Towards Zymogen Protein C

The activation of Protein C, both physiologically and by snake venom enzymes, involves the cleavage of a specific peptide bond in the zymogen. Snake venom Protein C activators, such as Protac® from Agkistrodon contortrix contortrix (southern copperhead snake), exhibit high specificity by hydrolyzing the Arg169-Leu170 bond in the heavy chain of Protein C. researchgate.net This single, precise cleavage event removes an activation peptide from the N-terminus of the heavy chain, leading to a conformational change that generates the active enzyme. expasy.org

This proteolytic specificity is crucial for their function. While physiological activation by the thrombin-thrombomodulin complex targets the same bond, the ability of the snake venom enzymes to do so with high efficiency in the absence of any cofactor is a hallmark of their specialized evolution. researchgate.net Studies using proteomic approaches have further elucidated the subsite preferences of these enzymes, revealing that while Arginine at the P1 position (the amino acid just before the cleavage site) is a primary determinant, residues at other positions (P6-P6') also influence the hydrolytic activity, explaining the subtle functional differences between activators from various snake species. nih.gov

Active Site Characterization and Catalytic Mechanism Elucidation

As members of the serine protease family, snake venom Protein C activators possess a conserved catalytic triad (B1167595) of amino acids in their active site. scispace.comnih.gov For the activator from A. contortrix contortrix, this triad consists of Histidine-40 (His-40), Aspartate-85 (Asp-85), and Serine-177 (Ser-177). scispace.com These residues are fundamental to the catalytic mechanism, which follows the general principles of serine protease catalysis involving nucleophilic attack by the serine hydroxyl group on the carbonyl carbon of the scissile peptide bond in the substrate, Protein C.

Crystal structure analyses of the Protein C activator from A. contortrix contortrix have provided high-resolution insights into its structure-function relationship. These studies reveal that beyond the catalytic triad, other structural features are pivotal for substrate recognition and binding. A distinct, positively charged belt and strategically positioned carbohydrate moieties surrounding the catalytic site are believed to play crucial roles in correctly orienting the zymogen Protein C for efficient cleavage. nih.gov The interaction between these surface features and the substrate is a key determinant of the enzyme's high specificity.

Kinetic Characterization Methodologies of Protein C Activation

The efficiency of Protein C activation by these venom enzymes is quantified using various kinetic characterization methodologies. These methods are essential for comparing the activity of different activators and for understanding their mechanism.

Commonly employed techniques include:

Chromogenic Substrate Assays: Once Protein C is activated to APC, its enzymatic activity can be measured using a small, synthetic chromogenic substrate that mimics the natural substrate of APC. The rate of color development upon cleavage of this substrate is proportional to the amount of APC generated. nih.govnih.gov This method is widely used for its simplicity and sensitivity.

Coagulation Assays: The anticoagulant effect of the generated APC can be measured by its ability to prolong clotting times in plasma-based assays, such as the Activated Partial Thromboplastin (B12709170) Time (APTT). nih.govnih.gov

Direct Enzyme Kinetics: By monitoring the reaction over time under controlled conditions, key kinetic parameters like the Michaelis constant (Km) and the catalytic rate constant (kcat) can be determined. These parameters provide quantitative measures of the enzyme's affinity for Protein C and its turnover rate, respectively.

These assays have been instrumental in characterizing activators from various snake venoms, including those from the Agkistrodon complex, and have revealed them to be fast-acting enzymes. nih.govscispace.com

Activator SourceMethodKey Findings
Agkistrodon contortrix contortrix (Protac®)Chromogenic & Coagulation AssaysRapid activation of Protein C, independent of cofactors. scispace.comresearchgate.net
Various Agkistrodon speciesChromogenic Substrate AssaysStable and potent Protein C activating ability. nih.gov
Bothrops and other speciesProteomic Identification of Cleavage Sites (PICS)Revealed specificity for Arg at P1 and influence of surrounding residues. nih.gov

Molecular Biology and Gene Expression

Gene Cloning and Nucleic Acid Sequence Analysis

The journey into the molecular world of snake venom protein C activators begins with the isolation and analysis of their genetic material. The cloning of a full-length cDNA encoding a plasminogen activator from Trimeresurus stejnegeri venom (TSV-PA) revealed a mature protein composed of 234 amino acids. nih.gov Sequence analysis of this protein demonstrated significant identity with other snake venom proteases, including a 66% similarity with the protein C activator from Agkistrodon contortrix contortrix venom. nih.gov This high degree of sequence homology suggests a common evolutionary origin for these venom components. nih.gov

Further research has expanded our understanding of the genetic diversity of these activators. For instance, the protein C activator from Agkistrodon bilineatus venom, a 35,000–38,000 Dalton protein, also shows strong homology to the activator found in A. contortrix venom. scispace.com These findings underscore the conservation of key structural and functional domains across different snake species.

Transcriptomic Profiling of Snake Venom Gland Expression

Transcriptomics, the study of the complete set of RNA transcripts in a cell or tissue, has revolutionized our ability to understand the complex machinery of venom production. mdpi.comtaylorfrancis.com By analyzing the transcriptome of snake venom glands, researchers can identify the genes being actively expressed and infer the composition of the venom. mdpi.comtaylorfrancis.com

Transcriptomic studies of Bothrops venom glands, for example, have shown that genes encoding metalloproteinases/disintegrins, BPP/C-type natriuretic peptide precursors, PLA2s, serine proteinases, and C-type lectins are among the most abundantly expressed. nih.gov While protein C activators are not always the most dominant transcript, their presence is consistently detected, highlighting their integral role in the venom's pharmacological arsenal. The application of next-generation sequencing (NGS) technologies has been particularly instrumental in generating vast datasets that facilitate in-depth analysis of venom gland gene expression, leading to the discovery of novel toxins and toxin families. mdpi.comtaylorfrancis.com

Regulatory Elements Governing Gene Expression in Venom Glands

The precise control of venom gene expression is a complex process involving a variety of regulatory elements. Recent studies have begun to unravel the intricate networks that govern the transcription of toxin genes in snake venom glands. This includes the identification of cis-regulatory elements (CREs), such as enhancers and promoters, and the trans-regulatory transcription factors (TFs) that bind to them. oup.comnih.govresearchgate.net

Research on rattlesnakes has revealed that variations in chromatin accessibility and genotype at regulatory elements play a dominant role in modulating venom gene expression. oup.com Furthermore, specific transcription factors, including those from the FOX family, GRHL1, NFIA, and NFIB, have been identified as potential regulators of venom genes. nih.gov Interestingly, comparative studies between elapid and viperid snakes have shown both conserved and distinct regulatory mechanisms. nih.gov For instance, while TATA-box binding proteins are shared, the transcription factor Sp1 appears to be a key regulator in elapids, whereas nuclear factor I (NFI) TFs are more prominent in viperids. nih.gov The co-option of conserved vertebrate pathways, such as the extracellular signal-regulated kinase (ERK) and unfolded protein response (UPR) pathways, further highlights the complex evolutionary history of venom gene regulation. nih.govresearchgate.net

Recombinant Expression Systems for Snake Venom Protein C Activators

The therapeutic potential of snake venom protein C activators has driven the development of recombinant expression systems to produce these complex proteins in a controlled and scalable manner. This approach circumvents the need to extract venom from live snakes, which can be dangerous and yield limited quantities.

The choice of an appropriate expression system is critical for the successful production of functional recombinant snake venom proteins. Various host systems, including bacteria (E. coli), yeast (Pichia pastoris), insect cells, and mammalian cells, have been utilized. nih.govbiorxiv.org While bacterial systems can produce large quantities of protein, the lack of post-translational modifications and the tendency for proteins to form insoluble inclusion bodies can be significant challenges. nih.govnih.gov

Yeast and insect cell systems offer a more eukaryotic environment, capable of some post-translational modifications. nih.govbiorxiv.org However, for complex glycoproteins like many snake venom toxins, mammalian expression systems, such as Human Embryonic Kidney 293 (HEK293) cells, are often preferred. nih.govbiorxiv.org These systems provide the necessary cellular machinery for proper protein folding, disulfide bond formation, and glycosylation, which are often crucial for the biological activity of the toxin. nih.gov For example, the successful expression of functionally active snake venom serine proteases has been achieved using HEK293F cells. nih.govbiorxiv.org

The production of recombinant snake venom protein C activators often involves several key steps. For proteins expressed as inclusion bodies in bacterial systems, a solubilization and refolding process is necessary. This typically involves using denaturing agents like urea (B33335) to solubilize the protein, followed by purification and gradual removal of the denaturant to allow the protein to refold into its native conformation. nih.gov

In a study on a recombinant pro-metalloprotease from Agkistrodon contortrix laticinctus, the protein was expressed in E. coli, recovered from inclusion bodies, and then refolded. nih.gov The pro-enzyme underwent auto-activation during this refolding process. nih.gov To gain better control over the activation, a rapid removal of the denaturing agent was employed to keep the protein in an unprocessed form, with subsequent activation induced by the addition of Ca²⁺ and Zn²⁺ ions. nih.gov For secreted proteins produced in mammalian or insect cell systems, purification from the cell culture medium is typically more straightforward, often yielding a correctly folded and active protein. nih.govbiorxiv.org

Interactive Table: Recombinant Expression of Snake Venom Proteins

ToxinOriginal SourceExpression SystemKey FindingsReference
AncrodCalloselasma rhodostomaHEK293F cellsSuccessfully expressed and functionally active, cleaving the α-chain of fibrinogen. nih.govbiorxiv.org nih.govbiorxiv.org
AcutinDeinagkistrodon acutusE. coli / Pichia pastorisPreviously expressed in bacterial and yeast systems. nih.govbiorxiv.org nih.govbiorxiv.org
BatroxobinBothrops atroxHEK293F cellsFunctionally active, cleaving both the α and β chains of fibrinogen. nih.govbiorxiv.org nih.govbiorxiv.org
Factor V activatorMacrovipera lebetinaE. coli / Pichia pastorisPreviously expressed in bacterial and yeast systems. nih.govbiorxiv.org nih.govbiorxiv.org
pro-ACLFAgkistrodon contortrix laticinctusE. coliExpressed as inclusion bodies, refolded, and showed auto-activation. nih.gov nih.gov
RVV-VDaboia russeliiHEK293F cellsSuccessfully expressed and functionally active. biorxiv.org biorxiv.org

Evolutionary Origins and Diversification

Phylogenetic Analysis of Snake Venom Protein C Activator Lineages

Phylogenetic analyses show that snake venom protein C activators belong to the large family of snake venom serine proteases (SVSPs). mdpi.comnih.gov These SVSPs are major components of viper venoms and are also found, though less commonly, in the venoms of Elapidae and Colubridae family members. plos.orgnih.gov Within the broad SVSP phylogenetic tree, protein C activators form distinct clades, indicating a shared ancestry and subsequent diversification.

Studies on SVSPs from various viper species reveal that these enzymes share significant sequence identity (over 60%) and similar three-dimensional structures, yet they possess a wide array of functions affecting the blood coagulation system. plos.org Protein C activators are a specific functional group within this family. For instance, the protein C activator isolated from the venom of the southern copperhead snake, Agkistrodon contortrix contortrix, shows strong amino acid sequence homology with other venom serine proteases like batroxobin and flavoxobin, as well as with gyroxin and crotalase from rattlesnakes. scispace.com This homology places them firmly within the viper venom serine protease lineage, suggesting they arose from a common ancestor and evolved their specific function of activating protein C.

Gene Duplication Events and Gene Recruitment Hypothesis

The origin of snake venom protein C activators, like most venom toxins, is rooted in gene duplication. researchgate.netoup.commdpi.com The prevailing hypothesis suggests that venom proteins evolved through the duplication of genes that originally coded for common physiological proteins. One copy of the gene would retain its original function, while the duplicate copy would be free from strong selective pressure, allowing it to accumulate mutations.

Historically, it was thought that a duplicated gene was "recruited" to the venom gland and, under the influence of natural selection, evolved a toxic function (neofunctionalization). nih.govoup.com However, more recent comparative transcriptomic analyses suggest a "restriction and subfunctionalization" model. This model posits that many genes for venom toxins were already expressed in ancestral salivary glands. Following duplication, one gene copy became restricted to the venom gland, where it evolved its specialized toxic role, while the other copy may have been lost or retained expression in other tissues. nih.govoup.comnih.gov

For snake venom serine proteases, including protein C activators, the ancestral gene is believed to be a kallikrein-like serine protease. mdpi.comnih.gov Kallikreins are enzymes involved in various physiological processes in the body. A duplication event involving this ancestral kallikrein gene provided the genetic template that would eventually evolve into the diverse family of SVSPs. An illustrative parallel is the evolution of prothrombin activators found in some snake venoms, which molecular evidence shows evolved from the duplication and recruitment of genes for the blood coagulation factors X and V. researchgate.net

Accelerated Evolution and Neofunctionalization of Venom Genes

Following gene duplication, the copies destined to become toxins underwent a period of rapid evolution. This process, known as accelerated evolution, is driven by strong positive Darwinian selection, where mutations that confer a survival advantage (in this case, more effective prey subjugation) are favored and rapidly fixed in the population. nih.gov The ratio of non-synonymous (amino acid-changing) to synonymous (silent) substitutions in the genes for venom proteins is often greater than one, which is a hallmark of positive selection. nih.gov

This intense selective pressure leads to the neofunctionalization of the duplicated gene. In the case of protein C activators, the ancestral kallikrein-like enzyme was repurposed to specifically recognize and cleave protein C, turning a normal physiological regulator into a potent anticoagulant. nih.gov This functional shift is the result of mutations accumulating in key regions of the protein, particularly on the surface, which alter its substrate specificity. plos.orgnih.gov Mechanisms such as "Accelerated Segment Switch in Exons to alter Targeting" (ASSET) have been proposed to explain how specific regions of venom protein genes can be rapidly altered to change their molecular targets. plos.org The evolution of multiple serine protease isoforms with different substrate specificities within a single venom enhances the snake's ability to incapacitate a variety of prey and adapt to new diets. plos.orgnih.gov

The process of neofunctionalization can also be facilitated by changes in the protein's domain structure. In other venom protein families, like snake venom metalloproteinases (SVMPs), the loss of specific domains has been shown to catalyze accelerated evolution and the development of novel functions. nih.govoup.com This principle of structural modification leading to functional innovation is a recurring theme in the evolution of complex venom arsenals.

Convergent Evolution with Mammalian Coagulation Factors and Related Proteases

Snake venom protein C activators are a striking example of functional convergent evolution. In mammals, protein C is activated by the enzyme thrombin, but this activation is heavily dependent on the presence of a cofactor protein called thrombomodulin, which is found on the surface of endothelial cells. expasy.orgscispace.com The combination of thrombin and thrombomodulin forms a complex that efficiently converts protein C into its active form, which then acts as an anticoagulant by degrading factors Va and VIIIa. expasy.orgnih.gov

Snake venom protein C activators achieve the exact same result—the activation of protein C—but do so directly, without the need for thrombomodulin. expasy.orgscispace.comresearchgate.net They have evolved to recognize and cleave the same activation site on protein C as the thrombin-thrombomodulin complex, despite having evolved from a different ancestral protein (kallikrein) than thrombin. This independent evolution of a similar function in unrelated proteins is the definition of convergent evolution.

This phenomenon is not unique to protein C activators. Procoagulant venom activity has evolved independently on at least six different occasions in advanced snakes, demonstrating how different evolutionary paths can converge on a similar functional outcome to disrupt hemostasis. researchgate.net Furthermore, some venom serine proteases exhibit remarkable structural similarity to their mammalian counterparts. For example, trocarin, a prothrombin activator from the venom of the rough-scaled snake (Tropidechis carinatus), is a true structural homolog of mammalian coagulation factor Xa, indicating evolution from the same ancestral gene but for a toxic purpose. researchgate.net

Evolutionary Relationship to Non-Toxic Protein Families

The evolutionary lineage of snake venom protein C activators can be traced back to a family of non-toxic physiological proteins. As mentioned, phylogenetic studies indicate that the ancestor of snake venom serine proteases was a kallikrein-like enzyme. mdpi.comnih.gov Kallikreins are a subgroup of serine proteases that are widely distributed in animal tissues and are involved in processes like the regulation of blood pressure and inflammation. They are not considered toxins.

The recruitment of genes from at least 24 different protein families has been identified in the evolution of snake venom. nih.gov These ancestral proteins had diverse physiological roles, including functions in hemostasis, nerve growth, and cell adhesion. For instance, other major venom toxin families like snake venom metalloproteinases (SVMPs) and C-type lectin-like proteins (CLPs) evolved from ancestral ADAM proteins and immune-related lectins, respectively. mdpi.comnih.gov

Therefore, the this compound did not appear de novo. It is a highly specialized and potent molecular weapon that was sculpted by millions of years of evolution, beginning with the duplication of a gene for a common, non-toxic housekeeping protein. This transformation from a physiological tool into a venom component highlights the power of gene duplication and natural selection as key drivers of evolutionary innovation.

Biochemical Purification and Characterization Methodologies

Extraction and Initial Processing of Crude Snake Venom

The journey to obtaining a pure snake venom protein C activator begins with the careful extraction and initial processing of the crude venom. The primary goal of this initial phase is to prepare a stable, soluble, and partially clarified venom solution suitable for subsequent chromatographic purification.

The process typically commences with the lyophilization (freeze-drying) of the freshly collected venom. This removes water and preserves the biological activity of the constituent proteins, allowing for long-term storage. For purification, the lyophilized venom is reconstituted in a specific buffer solution. ncert.nic.in The choice of buffer is critical and is generally a buffered saline solution, such as phosphate-buffered saline (PBS), maintained at a physiological pH, often between 7.8 and 8.0. ncert.nic.in

Following reconstitution, the venom solution is subjected to centrifugation at high speeds. mdpi.com This step is crucial for removing insoluble materials, such as cellular debris and other particulate matter, resulting in a clearer supernatant. mdpi.com To further clarify the supernatant and remove bacteria, it is often passed through a filter membrane, typically with a pore size of 0.22 µm. ncert.nic.in In some protocols, an ultrafiltration step may be employed to concentrate the protein solution and to exchange the initial buffer with one more suitable for the first chromatographic step. ncert.nic.in This initial processing yields a crude protein extract that, while still a complex mixture, is ready for the more refined separation techniques that follow.

Chromatographic Purification Techniques

Chromatography is the cornerstone of protein purification, and a multi-step chromatographic approach is invariably required to isolate a this compound to homogeneity. The selection and sequence of these techniques are tailored to the specific properties of the target protein and the composition of the crude venom.

Ion Exchange Chromatography Methodologies

Ion exchange chromatography (IEX) is a powerful technique that separates proteins based on their net surface charge at a specific pH. scispace.com It is frequently employed as a key step in the purification of snake venom protein C activators. mdpi.comresearchgate.net Depending on the isoelectric point (pI) of the target protein and the pH of the buffer, either cation or anion exchange chromatography can be utilized. scispace.com

In a typical IEX procedure, the crude or partially purified venom solution is loaded onto a column packed with a charged resin. Proteins with the opposite charge bind to the resin, while uncharged or similarly charged proteins pass through. The bound proteins are then eluted by changing the ionic strength or pH of the buffer. This is often achieved by applying a salt gradient (e.g., using sodium chloride) or a pH gradient. mdpi.com Fractions are collected and assayed for protein C activating activity to identify those containing the target enzyme.

Gel Filtration Chromatography Methodologies

Gel filtration chromatography, also known as size-exclusion chromatography (SEC), separates proteins based on their molecular size and shape. nih.gov This technique is commonly used in the purification of snake venom protein C activators, often as an initial fractionation step or as a polishing step to remove aggregates or proteins of different sizes. researchgate.netnih.gov

In SEC, the venom protein solution is passed through a column containing a porous gel matrix. nih.gov Larger molecules are excluded from the pores and travel through the column more quickly, eluting first. Smaller molecules can enter the pores, resulting in a longer path and later elution. The choice of the gel matrix (e.g., Sephadex, Sephacryl, Superdex) depends on the molecular weight range of the proteins to be separated. researchgate.netnih.gov By calibrating the column with proteins of known molecular weights, SEC can also provide an estimation of the molecular weight of the purified protein C activator. nih.gov

Affinity Chromatography Methodologies

Affinity chromatography is a highly specific purification technique that exploits the unique binding affinity between a protein and a specific ligand. nih.gov This method can be exceptionally effective in isolating snake venom protein C activators, provided a suitable ligand is available.

For serine proteases, a common class to which many protein C activators belong, affinity columns with immobilized substrates or inhibitors can be used. nih.gov For instance, benzamidine, a known inhibitor of many serine proteases, can be immobilized on a solid support to selectively capture these enzymes from the venom mixture. nih.gov The bound protein C activator can then be eluted by changing the pH or by using a competitive inhibitor. Another approach involves the use of immunoaffinity chromatography, where an antibody specific to the protein C activator is immobilized on the column matrix. researchgate.net This method offers very high specificity and can significantly reduce the number of purification steps required.

Purity Assessment Techniques (e.g., Electrophoretic and Spectroscopic Methods)

Once a protein C activator has been purified, it is essential to assess its purity. A combination of electrophoretic and spectroscopic methods is typically employed for this purpose.

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is the most common method used to evaluate the purity and determine the apparent molecular weight of the purified protein C activator. nih.govnih.gov Under denaturing and reducing conditions, the protein is separated based on its molecular mass. A single protein band on the gel is indicative of high purity. mdpi.com Two-dimensional gel electrophoresis (2-DGE) can provide a more detailed assessment, separating proteins based on both their isoelectric point and molecular weight. researchgate.net

Spectroscopic techniques also play a vital role in purity assessment and characterization. Mass spectrometry (MS), particularly techniques like MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization-Time of Flight) and ESI-MS (Electrospray Ionization Mass Spectrometry), can provide a highly accurate determination of the protein's molecular mass and can also be used to identify the protein through peptide mass fingerprinting. nih.govnih.gov Raman spectroscopy is an emerging technique that can provide structural information about the protein and can be used to differentiate between different venom compositions. nih.gov

Substrate Specificity Profiling Methodologies

A critical aspect of characterizing a purified this compound is determining its substrate specificity. This involves assessing its ability to activate Protein C and its activity, or lack thereof, on other potential substrates in the coagulation cascade.

The primary method for assessing the activity of a protein C activator is a chromogenic substrate assay. nih.gov In this assay, the purified activator is incubated with its target, purified Protein C. The activated Protein C (APC) then cleaves a specific chromogenic substrate, releasing a colored compound that can be measured spectrophotometrically. mdpi.comnih.gov The rate of color development is proportional to the activity of the protein C activator.

Structural Characterization Techniques

The precise structural elucidation of snake venom protein C activators is fundamental to understanding their mechanism of action and substrate specificity. A combination of high-resolution biophysical techniques is employed to determine the primary, secondary, tertiary, and quaternary structures, as well as to identify crucial post-translational modifications (PTMs). These methodologies include X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry.

X-ray Crystallography for Tertiary Structure Elucidation

For snake venom protein C activators, crystallographic studies have been pivotal. The protein C activator from the venom of the Southern Copperhead snake (Agkistrodon contortrix contortrix), commercially known as Protac®, has been successfully crystallized. Preliminary X-ray crystallographic analysis revealed that the crystals belong to the monoclinic space group C2, with unit cell dimensions of a=80.4 Å, b=63.3 Å, and c=48.2 Å, and they diffracted to a resolution of 1.95 Å at a synchrotron source. Such high-resolution data allows for the precise mapping of the polypeptide chain, the orientation of amino acid side chains, and the network of disulfide bonds that stabilize the protein's tertiary structure. The resulting atomic coordinates have proven invaluable, serving as a structural model for comparative studies of other snake venom serine proteases, such as gyroxin.

In cases where obtaining high-quality crystals is challenging, alternative crystallographic methods have been successfully applied to other venom proteins. For instance, racemic protein crystallography, which involves crystallizing an equal mixture of the L- and D-enantiomers of a protein, was used to determine the atomic resolution (1.33 Å) structure of omwaprin, a protein from the venom of the inland taipan. This technique can overcome kinetic barriers to crystallization and provides a potential route for the structural determination of protein C activators that are resistant to traditional crystallization methods.

The structural data derived from X-ray crystallography is summarized in the table below.

Protein/ComplexSource OrganismResolutionKey Findings
Protein C Activator (Protac®)Agkistrodon contortrix contortrix1.95 ÅMonoclinic C2 space group; provided a model for related serine proteases.
Pro-pseutarin C (Prothrombinase)Pseudonaja textilis3.3 ÅRevealed subunit interface and presence of N-linked carbohydrate chains.
OmwaprinOxyuranus microlepidotus1.33 ÅStructure solved using racemic crystallography, demonstrating a method for recalcitrant proteins.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure, dynamics, and interactions of proteins in solution, providing a complementary approach to the static picture offered by X-ray crystallography. It is particularly well-suited for analyzing protein conformational changes and flexibility, which are often essential for biological function.

While specific NMR studies dedicated exclusively to snake venom protein C activators are not widely published, the methodology has been extensively applied to other venom proteins of similar size and complexity, illustrating its utility. For example, detailed NMR studies on echistatin, a 49-amino acid disintegrin from the venom of the saw-scaled viper (Echis carinatus), have provided a comprehensive view of its solution structure. By analyzing nuclear Overhauser enhancements (NOEs), ³J-coupling constants, and the exchange rates of amide protons, researchers have been able to delineate its secondary structure. These analyses revealed a type I β-turn, a short β-hairpin, and an irregular, antiparallel β-sheet. Crucially, the NMR data indicated that the functionally critical Arg-Gly-Asp (RGD) sequence resides in a flexible loop, a conformational feature vital for its interaction with platelet integrins.

This approach allows for the characterization of:

Secondary Structure Elements: Identification of α-helices, β-sheets, turns, and loops.

Protein Dynamics: Pinpointing flexible loops and mobile domains, which are often involved in substrate binding and catalysis.

Structural Changes: Monitoring conformational shifts upon ligand binding or changes in environmental conditions (e.g., pH, temperature).

The application of NMR spectroscopy could therefore provide significant insights into the conformational dynamics of snake venom protein C activators, particularly regarding the flexibility of regions that recognize and cleave protein C.

Mass Spectrometry for Molecular Weight and Post-Translational Modification Analysis

Mass spectrometry (MS) is an indispensable analytical technique in proteomics, offering high sensitivity and accuracy for determining the molecular weight of proteins and identifying post-translational modifications (PTMs). Various MS techniques, including Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF), Electrospray Ionization (ESI), and tandem mass spectrometry (LC-MS/MS), are routinely used to characterize snake venom protein C activators.

Molecular Weight Determination Accurate molecular weight measurement is a primary step in protein characterization. MS provides a precise determination of a protein's mass, which can confirm its identity based on sequence data. For snake venom protein C activators, which are often glycoproteins, the molecular weight can vary between different snake species. For instance, the protein C activator from Agkistrodon contortrix contortrix has a calculated molecular weight of 25,095 Da based on its amino acid sequence, while activators from other species exhibit different masses as determined by SDS-PAGE and MS.

Protein C Activator/Related ProteinSource OrganismTechniqueMolecular Weight (kDa)
Protein C ActivatorAgkistrodon contortrix contortrixSequence Calculation25.1
Protein C ActivatorAgkistrodon halys halysSDS-PAGE36 - 40
Protein C ActivatorAgkistrodon bilineatusSDS-PAGE35 - 38
Protein C ActivatorAgkistrodon blomhoffiiSDS-PAGE44
Protocetin (a C-type lectin-like protein)Protobothrops mucrosquamatusMALDI-TOF MS29.986

Table data sourced from references.

Post-Translational Modification Analysis PTMs are covalent modifications to proteins after their synthesis and are critical for their structural integrity and biological function. Mass spectrometry is a key tool for identifying and mapping these modifications.

Glycosylation: Many snake venom protein C activators are glycoproteins. Glycosylation, the attachment of carbohydrate moieties, can affect protein folding, stability, and activity. The presence of N-linked carbohydrate chains was confirmed in the crystal structure of the related prothrombinase, pro-pseutarin C. Studies on other venom metalloproteinases have shown that while proteolytic activity may be retained without glycosylation, other biological functions like hemorrhagic activity can be lost, highlighting the critical role of these modifications.

Disulfide Bonds: The formation of disulfide bonds between cysteine residues is essential for stabilizing the tertiary structure of most snake venom toxins, including serine proteases. MS-based peptide mapping can be used to identify the specific cysteine residues involved in these linkages, which is crucial for understanding the protein's fold and stability.

The integration of various mass spectrometry techniques allows for a comprehensive characterization of snake venom protein C activators, from their precise mass to the intricate details of modifications that govern their function.

Comparative Functional Genomics and Proteomics

Comparative Analysis with Other Snake Venom Serine Proteases

Snake venom protein C activators are a fascinating subgroup of serine proteases, a large and diverse family of enzymes found in the venoms of many snake species. nih.gov While they share the fundamental catalytic mechanism of other serine proteases, they possess unique structural and functional characteristics that set them apart.

A key distinguishing feature is their high substrate specificity for Protein C. expasy.org Unlike many other venom serine proteases that exhibit broader activity on various clotting factors, protein C activators specifically target and activate Protein C, a crucial anticoagulant zymogen in the blood. expasy.orgnih.gov This activation is direct and does not require the presence of cofactors like thrombomodulin, which is essential for the physiological activation of Protein C by thrombin. researchgate.netnih.gov This independence from cofactors is a significant point of divergence from the mammalian coagulation cascade. researchgate.net

From a genomic perspective, the evolution of snake venom serine proteases, including protein C activators, is thought to have occurred through gene duplication and neofunctionalization. frontiersin.org This process allows for the diversification of toxin function, leading to the development of highly specialized enzymes like protein C activators. While sharing a common ancestor with other venom serine proteases, their evolutionary trajectory has favored the refinement of a specific anticoagulant function.

Proteomic Mapping of Snake Venoms Containing Protein C Activators

Proteomic studies, which involve the large-scale analysis of proteins, have been instrumental in identifying and quantifying the components of snake venoms. nih.gov These analyses have revealed that protein C activators are predominantly found in the venoms of snakes from the Viperidae family, particularly within the Crotalinae subfamily (pit vipers), and most notably in the genus Agkistrodon (copperhead snakes). researchgate.netnih.gov

Modern proteomic techniques, such as a combination of transcriptomics, reverse-phase high-performance liquid chromatography (RP-HPLC), and mass spectrometry (MS), have enabled the detailed characterization of venom composition. nih.gov These "venomics" approaches provide a comprehensive inventory of the proteins present in a venom, including the relative abundance of protein C activators. nih.govresearchgate.net

For instance, proteomic analysis of Agkistrodon contortrix contortrix (Southern copperhead) venom has confirmed the presence of a potent protein C activator, commercially known as Protac®. practical-haemostasis.comnih.gov Similarly, proteomic mapping has identified protein C activators in the venoms of other Agkistrodon species. scispace.com The application of both denaturing and native top-down proteomics offers an even more precise characterization of venom proteoforms and their complexes, providing a deeper understanding of the molecular diversity of these toxins. nih.gov

Differential Activity Profiles Against Vertebrate Protein C Substrates

While snake venom protein C activators share the common function of activating Protein C, there can be notable differences in their activity profiles against Protein C from various vertebrate species. These differences are likely due to variations in the amino acid sequences of both the activators and the Protein C substrates across different species.

For example, research has shown that protein C activators from New World Agkistrodon species may exhibit different efficiencies in activating Protein C from human versus rat plasma. scispace.com The protein C activator from Agkistrodon contortrix contortrix, known as Protac®, has been shown to activate Protein C from a range of mammals including cattle, sheep, goats, rabbits, horses, and pigs. scispace.com

These variations highlight the co-evolutionary arms race between venom components and their targets in prey animals. The effectiveness of a particular protein C activator is likely tuned to the specific Protein C variant of its natural prey.

Distinguishing Features from Procoagulant Snake Venom Enzymes (e.g., Thrombin-like Enzymes, Factor X Activators)

The primary and most critical distinction between snake venom protein C activators and procoagulant enzymes lies in their ultimate effect on the coagulation cascade. Protein C activators are anticoagulants; they initiate a process that leads to the inactivation of key clotting factors Va and VIIIa, thereby inhibiting blood clot formation. expasy.orgnih.gov In contrast, procoagulant enzymes, such as thrombin-like enzymes (TLEs) and Factor X activators, promote blood clotting.

Key Distinguishing Features:

FeatureSnake Venom Protein C ActivatorProcoagulant Snake Venom Enzymes
Primary Function AnticoagulantProcoagulant
Mechanism of Action Directly activates Protein C, leading to the inactivation of Factors Va and VIIIa. expasy.orgnih.govDirectly cleave fibrinogen to form fibrin (B1330869) clots (TLEs) or activate clotting factors like Factor X or prothrombin. practical-haemostasis.com
Cofactor Requirement Typically do not require cofactors like thrombomodulin. researchgate.netSome may require cofactors such as calcium ions and phospholipids. practical-haemostasis.com
Target Substrate Highly specific for Protein C. expasy.orgVaries; includes fibrinogen, prothrombin, and Factor X. practical-haemostasis.com
Overall Effect on Hemostasis Inhibits coagulation. expasy.orgPromotes coagulation. practical-haemostasis.com

Thrombin-like enzymes, for instance, mimic the action of thrombin by cleaving fibrinogen, but often at different sites, leading to the formation of unstable clots. Factor X activators, on the other hand, trigger the coagulation cascade at an earlier point by converting Factor X to its active form, Factor Xa.

Applications of Snake Venom Protein C Activators in Coagulation Research

Development of In Vitro Assays for Protein C Activity Determination

The ability of snake venom protein C activators to directly and specifically activate protein C has been instrumental in the development of reliable in vitro assays for measuring Protein C activity. nih.govnih.gov These functional assays are crucial for understanding the protein C pathway and identifying deficiencies. The most prominent activator used for this purpose is Protac®, a fast-acting glycoprotein (B1211001) isolated from the venom of the Southern Copperhead snake (Agkistrodon contortrix contortrix). researchgate.netpentapharm.compractical-haemostasis.com

Clotting-Based Assay Methodologies

Clotting-based assays provide a functional measure of Protein C activity by assessing the anticoagulant effect of the APC generated by the snake venom activator. researchgate.netnih.gov In a typical setup, the patient's plasma is incubated with a snake venom activator. The resulting APC then prolongs a clotting time, such as the activated partial thromboplastin (B12709170) time (APTT). pentapharm.comenzymeresearch.co.uknih.gov The degree of prolongation of the clotting time is proportional to the amount of functional Protein C in the sample. nih.gov

Studies have shown that clotting-based assays using snake venom activators are highly effective. For instance, one study indicated that a clotting assay using a snake venom activator resulted in no misclassifications when identifying individuals with congenital Protein C deficiency. nih.govthieme-connect.com Furthermore, in patients on warfarin (B611796) treatment or with liver disease, the clotting-based snake venom assay demonstrated higher sensitivity by yielding significantly lower values compared to other assay types. nih.govthieme-connect.com

Assay TypePrincipleAdvantagesResearch Findings
Chromogenic Snake venom activator converts Protein C to APC. APC cleaves a chromogenic substrate, and the color change is measured. scispace.comenzymeresearch.co.ukHigh specificity, easily automated, excellent accuracy. scispace.comFunctional levels correlate well with antigenic levels (r=0.8). nih.gov
Clotting-Based Snake venom activator converts Protein C to APC. The anticoagulant activity of APC is measured by the prolongation of a clotting time (e.g., APTT). enzymeresearch.co.uknih.govHigh sensitivity, particularly for certain patient populations; no misclassification in a study of congenital deficiency. nih.govthieme-connect.comMore sensitive in patients on warfarin or with liver disease. nih.govthieme-connect.com

Research Tools for Investigating the Protein C Anticoagulant Pathway

Snake venom protein C activators are invaluable research tools for elucidating the intricacies of the Protein C anticoagulant pathway. nih.gov This pathway is a critical physiological barrier against thrombosis. nih.govnih.gov The ability to reliably generate APC in vitro allows researchers to study its downstream effects. Activated Protein C, along with its cofactor Protein S, regulates the coagulation cascade by proteolytically inactivating Factors Va and VIIIa. scispace.comnih.gov By using snake venom activators, scientists can precisely control the initiation of this pathway in experimental settings to investigate the kinetics and mechanisms of these inactivation events. This has been fundamental to understanding conditions like APC resistance, often associated with the Factor V Leiden mutation. nih.gov

Utility in Studying Protein C Zymogen Structure and Function

The direct action of snake venom protein C activators is a significant asset in studying the structure and function of the Protein C zymogen. nih.govresearchgate.net Unlike the physiological activation by thrombin, which can be complex and involve cofactors, snake venom activators provide a clean and direct conversion of the zymogen to the active enzyme. nih.gov This allows researchers to isolate and study the activation process itself. For example, the activator from A. contortrix contortrix, Protac®, specifically hydrolyzes the Arg169-Leu170 bond to convert Protein C to APC. researchgate.net This precise cleavage helps in studying the conformational changes that occur as the zymogen transforms into a functional serine protease. Such studies are crucial for understanding the molecular basis of Protein C function and for investigating dysfunctional Protein C variants.

Analytical Applications in Research Laboratory Settings

Beyond specific pathway investigations, snake venom protein C activators have broad analytical applications in the research laboratory. They are routinely used in the development and quality control of diagnostic kits for coagulation disorders. nih.govpractical-haemostasis.com For instance, they are a key component in functional assays for Protein S, where a known amount of Protein C is activated to assess the cofactor activity of Protein S in a plasma sample. scispace.comresearchgate.net Their stability and high specificity make them reliable reagents for preparing activated Protein C for various experimental purposes, such as studying its interaction with inhibitors or its role in cellular signaling pathways. nih.gov The use of these activators simplifies experimental designs by bypassing the need for thrombin and thrombomodulin, which can have confounding activities in certain research contexts. nih.gov

Future Research Directions and Unanswered Questions

Exploration of Undiscovered Snake Venom Protein C Activator Isoforms

Snake venoms are complex cocktails containing a multitude of protein isoforms that have evolved through processes like gene duplication and neofunctionalization. nih.gov While protein C activators have been identified primarily in the venoms of Viperidae snakes, particularly within the Agkistrodon genus, the full diversity of these enzymes across different snake species remains largely uncharted. nih.govnih.gov

Future research should prioritize comprehensive screening of venoms from a wider range of snake species, including those from underrepresented families like Elapidae and Colubridae. oup.com Phylogenetic analysis of viper venom serine proteases has already revealed that a significant portion of these enzymes have not been functionally characterized, suggesting a reservoir of undiscovered protein C activators and other related proteases. nih.gov The application of "venomics," an integrative approach combining proteomics and transcriptomics, will be crucial in this endeavor. oup.com This strategy allows for the high-throughput identification of protein-coding genes in the venom gland and the corresponding proteins in the secreted venom, providing a powerful tool for discovering novel isoforms. By exploring this untapped diversity, researchers can identify activators with unique properties, such as enhanced stability, different substrate specificities, or novel regulatory mechanisms.

Deeper Insights into Structure-Function Relationships through Advanced Techniques

Understanding the precise relationship between the three-dimensional structure of a this compound and its function is key to unraveling its mechanism of action. While the canonical His-Asp-Ser catalytic triad (B1167595) is a conserved feature of these serine proteases, subtle variations in structure can lead to significant differences in substrate specificity and activity. nih.gov

Future investigations must leverage a suite of advanced biophysical and computational techniques.

Cryo-Electron Microscopy (Cryo-EM) and X-ray Crystallography: These high-resolution imaging techniques are essential for determining the detailed three-dimensional structures of protein C activators, both alone and in complex with their substrate, protein C. This will reveal the specific molecular interactions that govern recognition and catalysis. The development of new software that can identify amino acid sequences directly from crystallography and cryo-EM data will be particularly beneficial for studying novel proteins from natural sources like venom. wikipedia.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed information about the structure and dynamics of these proteins in solution, offering insights into their flexibility and conformational changes upon substrate binding. mdpi.comtandfonline.com

Mass Spectrometry (MS): Advanced MS techniques, such as liquid chromatography-mass spectrometry (LC-MS), are invaluable for accurate mass determination, sequencing, and identifying post-translational modifications like glycosylation, which can influence protein stability and function. nih.govwikipedia.org

Molecular Dynamics (MD) Simulations: Computational methods like MD simulations can complement experimental data by providing a dynamic view of the protein's structure and its interaction with protein C. nih.gov These simulations can predict stable conformations and map the energetic landscapes of binding and catalysis, offering a deeper understanding of the enzyme's mechanism. nih.gov

By integrating these advanced techniques, researchers can build comprehensive models that explain how these venom enzymes achieve their remarkable efficiency and specificity.

Investigation of In Vivo Roles within Snake Venom Physiopathology (excluding human clinical aspects)

The primary role of snake venom is to facilitate predation, both by subduing the prey and initiating its digestion. expasy.org Snake venom protein C activators play a crucial role in this process by inducing a potent anticoagulant effect. mdpi.com They directly convert the prey's protein C zymogen into its active form, which then degrades essential clotting factors Va and VIIIa, leading to a state of coagulopathy. nih.govmdpi.com This disruption of hemostasis contributes to the rapid incapacitation of the prey animal.

Quantify the speed and severity of coagulopathy induced by isolated protein C activators versus the whole venom.

Understand how protein C activators act synergistically with other venom components, such as metalloproteinases and phospholipases A2, which also target the hemostatic system and cause tissue damage. nih.gov

Investigate the evolutionary advantage conferred by these toxins. The evolution of venom is considered an evolutionary arms race between the snake and its prey. wikipedia.org Studying the effectiveness of a specific snake's protein C activator on its natural prey versus other animals could provide direct evidence of this co-evolutionary pressure and prey-specific toxicity. wikipedia.org

These studies will illuminate the intricate strategies that snakes have evolved to efficiently capture their prey, highlighting the specific role of protein C activators in this biological warfare.

Identification and Characterization of Novel Inhibitors or Modulators

The development of specific inhibitors for snake venom enzymes is a critical area of research. While inhibitors have been developed for other venom components like metalloproteinases and disintegrins, there is a notable lack of identified specific inhibitors for snake venom protein C activators. nih.gov In fact, one of the most well-known protein C activators, Protac®, is notable for not being inhibited by standard proteinase inhibitors, which underscores its efficacy as a toxin. wikipedia.org

This gap in knowledge presents a significant research opportunity. Future work should focus on:

High-Throughput Screening: Screening large libraries of natural and synthetic compounds to identify molecules that can inhibit or modulate the activity of snake venom protein C activators.

Rational Drug Design: Using the detailed structural information obtained from techniques like X-ray crystallography and cryo-EM to design specific inhibitors that target the active site or other critical regions of the enzyme.

Exploring Natural Sources: Investigating natural sources, such as plants or other animal venoms, for the presence of inhibitory molecules.

The discovery of potent and specific inhibitors would not only provide invaluable research tools for studying the function of these enzymes but also represents a critical first step toward developing new therapeutic strategies.

Development of Advanced Methodologies for Characterization and Production

Advancing the research on snake venom protein C activators requires robust and efficient methods for their production and characterization. Traditional methods rely on purification from crude venom, which can be low-yield and labor-intensive. expasy.org

Future research should focus on developing and optimizing advanced methodologies:

Recombinant Production: The use of recombinant expression systems is paramount for producing large quantities of pure and homogenous protein C activators for structural and functional studies. Yeast systems, such as Pichia pastoris, have proven effective for expressing complex, disulfide-rich snake venom proteins like serine proteases and are a promising avenue for producing functional protein C activators. nih.gov

High-Throughput Characterization: The development of high-throughput assays is essential for rapidly screening venom fractions and recombinant proteins for activity. This includes adapting functional assays, such as those using chromogenic substrates, to microplate formats for large-scale analysis. mdpi.com

Integrated "Omics" Platforms: Continued development of integrated "venomics" platforms that combine genomics, transcriptomics, and proteomics will streamline the discovery-to-characterization pipeline. nih.gov Technologies that automate the separation and analysis of venom components, such as advanced bioanalyzers, will accelerate the pace of research.

By improving these foundational technologies, the scientific community can more efficiently explore the vast landscape of snake venom protein C activators, accelerating the pace of discovery and deepening our understanding of these remarkable molecular machines.

Q & A

Q. How can researchers address batch-to-batch variability in venom-derived protein C activators for reproducible assays?

  • Methodological Answer : Standardization involves HPLC purification, activity normalization using WHO reference standards, and orthogonal validation via circular dichroism (CD) to confirm structural integrity. Variability <15% is achievable with rigorous QC protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.